Butyric acid, 4-(benzoyl((cyclohexyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)-

Description

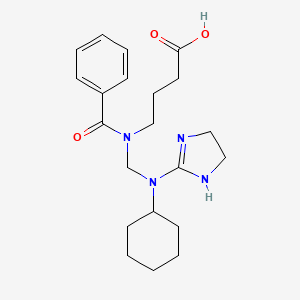

Butyric acid, 4-(benzoyl((cyclohexyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- (molecular formula: C₁₉H₂₈N₄O₄) is a complex organic compound featuring a butyric acid backbone modified with a benzoyl group, a cyclohexyl-substituted 4,5-dihydro-1H-imidazol-2-yl moiety, and an intricate amino-methyl linkage. Key structural elements include:

- Cyclohexyl group: Enhances lipophilicity and steric bulk.

- 4,5-Dihydro-1H-imidazol-2-yl: A partially saturated imidazole ring, contributing to hydrogen-bonding and coordination capabilities.

- Butyric acid chain: Provides carboxylic acid functionality for solubility and ionic interactions.

The compound’s SMILES notation (CCCC(N(CN(CCCC(=O)O)C(=O)C1=CC=CC=C1)C2=NCCN2)O) and InChIKey (GARHORUDOLGIOA-RVJKNMGLCT) confirm its stereochemical complexity .

Properties

CAS No. |

81186-20-1 |

|---|---|

Molecular Formula |

C21H30N4O3 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

4-[benzoyl-[[cyclohexyl(4,5-dihydro-1H-imidazol-2-yl)amino]methyl]amino]butanoic acid |

InChI |

InChI=1S/C21H30N4O3/c26-19(27)12-7-15-24(20(28)17-8-3-1-4-9-17)16-25(21-22-13-14-23-21)18-10-5-2-6-11-18/h1,3-4,8-9,18H,2,5-7,10-16H2,(H,22,23)(H,26,27) |

InChI Key |

PSFDRSWFKUYVET-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(CN(CCCC(=O)O)C(=O)C2=CC=CC=C2)C3=NCCN3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations:

Backbone and Solubility : The target compound’s butyric acid chain enhances hydrophilicity compared to benzoic acid derivatives (e.g., ), which may influence solubility in aqueous environments.

Aromatic vs. Aliphatic Substituents: The benzoyl group in the target compound offers distinct electronic properties compared to the diphenylimidazole in or the 4-aminobenzoate in .

Imidazole Modifications : The 4,5-dihydroimidazole in the target compound is partially saturated, contrasting with the oxo-imidazole in , which may alter tautomerization and binding affinity.

Pharmacological Implications (Inferred)

Though direct bioactivity data for the target compound are absent, structurally related imidazole derivatives are noted for diverse biological roles:

- Ionizable Groups: The carboxylic acid in the target and 4-aminobenzoate in may facilitate ionic interactions in biological systems.

Preparation Methods

Imidazoline Ring Formation

The 4,5-dihydroimidazole (imidazoline) ring is synthesized via cyclocondensation of 1,2-diamines with nitriles or carbonyl compounds. A proven method involves:

- Reacting cyclohexylamine with 2-chloroacetonitrile in the presence of ammonium acetate under reflux conditions.

- Catalytic hydrogenation of the resulting imine intermediate using Pd/C in methanol yields the saturated imidazoline ring.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Chloroacetonitrile | Ethanol | 80°C | 12 h | 78% |

| NH₄OAc, Pd/C (10%) | Methanol | RT, H₂ (1 atm) | 6 h | 85% |

Alternative Route via Van Leusen Reaction

The Van Leusen protocol employing TosMIC (tosylmethyl isocyanide) offers a versatile pathway:

- Cyclohexylamine reacts with TosMIC in THF at 0°C.

- Base-mediated cyclization (K₂CO₃, DMF) forms the imidazoline core.

Key Advantage : This method avoids harsh reducing agents and achieves regioselective ring formation.

Preparation of 4-(Benzoylamino)Butyric Acid

Stepwise Amidation and Hydrolysis

- Benzoylation of 4-Aminobutyric Acid :

- Selective Protection :

Fragment Coupling and Final Assembly

Methylene Bridge Installation

The critical linkage between Fragments A and B is established via reductive amination:

- Formation of Schiff Base :

- Reduction :

Optimization Note : Silica-supported alkylating reagents (e.g., Si-OBPn) enhance reaction efficiency in one-pot protocols, minimizing purification needs.

Deprotection and Acidification

- Boc Group Removal :

- Final Purification :

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Catalytic Innovations

Q & A

Basic Question: What experimental strategies are recommended for synthesizing and purifying this compound, given its complex imidazole and cyclohexyl substituents?

Methodological Answer:

The synthesis of imidazole-containing compounds often involves multi-step reactions with careful optimization. For example, analogous imidazole derivatives have been synthesized via condensation reactions between amino alcohols and aldehydes under reflux conditions, followed by purification via recrystallization or column chromatography . Key steps include:

- Reagent Selection: Use of absolute ethanol as a solvent and glacial acetic acid as a catalyst to promote imine formation .

- Purification: Vacuum evaporation to concentrate the product, followed by filtration to isolate solids. Impurities from unreacted starting materials (e.g., substituted benzaldehydes) can be removed using gradient elution in HPLC .

- Yield Optimization: Adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of amine and aldehyde) and reaction time (e.g., 4–6 hours) to minimize side products .

Advanced Question: How can structural contradictions in crystallographic data be resolved for compounds with flexible cyclohexyl and imidazole moieties?

Methodological Answer:

Flexible substituents like cyclohexyl groups often lead to disordered crystal structures. To address this:

- X-ray Crystallography: Use low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts. For example, CCDC 1038591 resolved imidazole ring conformations by combining high-resolution data with SHELXL refinement .

- Computational Modeling: Apply Density Functional Theory (DFT) to predict stable conformers and compare calculated/experimental bond lengths and angles. This approach was validated for acyl hydrazides in CCDC 2032776 .

- Dynamic NMR: Characterize solution-phase conformational changes by monitoring chemical shift variations at different temperatures .

Basic Question: What spectroscopic techniques are most effective for characterizing the benzoyl and imidazole functional groups in this compound?

Methodological Answer:

- FT-IR Spectroscopy: Identify the benzoyl carbonyl stretch (~1680 cm⁻¹) and imidazole C=N stretch (~1600 cm⁻¹). Overlapping peaks can be deconvoluted using second-derivative analysis .

- NMR Spectroscopy:

- ¹H NMR: Look for imidazole NH protons as broad singlets (~δ 12–14 ppm) and cyclohexyl protons as multiplets (δ 1.0–2.5 ppm) .

- ¹³C NMR: Benzoyl carbonyl carbons appear at ~δ 165–170 ppm, while imidazole carbons resonate at δ 120–150 ppm .

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula using electrospray ionization (ESI+) with <5 ppm mass accuracy .

Advanced Question: How can computational methods predict the reactivity of the 4,5-dihydro-1H-imidazol-2-yl group in nucleophilic reactions?

Methodological Answer:

- Reactivity Prediction: Use quantum chemical calculations (e.g., Gaussian 16) to compute Fukui indices for nucleophilic sites. For example, the imidazole N-atom in 4,5-dihydro-1H-imidazol-2-yl derivatives shows high nucleophilicity (f⁻ > 0.1) .

- Transition-State Modeling: Employ the Nudged Elastic Band (NEB) method to simulate reaction pathways, as demonstrated for similar imidazole reactions in ICReDD studies .

- Solvent Effects: Include polarizable continuum models (PCM) to account for solvation energy changes in protic solvents like ethanol .

Basic Question: What biological activity assays are suitable for evaluating this compound’s potential as a therapeutic agent?

Methodological Answer:

- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, imidazole derivatives are screened at 10 µM–1 mM concentrations with IC₅₀ calculations .

- Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HEK-293) to assess viability. Include positive controls (e.g., cisplatin) and triplicate measurements to ensure reproducibility .

- Molecular Docking: Perform AutoDock Vina simulations to predict binding affinities to protein targets (e.g., PD-L1 or EGFR) .

Advanced Question: How can researchers address discrepancies in chromatographic data caused by epimerization or tautomerism?

Methodological Answer:

- Chromatographic Optimization: Adjust mobile phase pH (e.g., 2.5–3.5 for acidic conditions) to stabilize tautomers. For epimers, use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Kinetic Studies: Monitor epimerization rates via time-resolved HPLC. For example, (4S)-2-{[...]}-carboxylic acid showed variable elution times under different temperatures .

- Spectroscopic Validation: Combine Circular Dichroism (CD) with 2D-NOSY to distinguish epimers in solution .

Advanced Question: What strategies are recommended for analyzing non-covalent interactions (e.g., hydrogen bonding) in the solid-state structure?

Methodological Answer:

- X-ray Crystallography: Generate Hirshfeld surfaces to visualize intermolecular interactions. For example, CCDC 1038591 revealed O–H···N hydrogen bonds between hydroxyl and imidazole groups .

- Lattice Energy Calculations: Use PIXEL method to quantify interaction energies (e.g., ~30 kJ/mol for C–H···π contacts) .

- Thermogravimetric Analysis (TGA): Correlate thermal stability (e.g., decomposition at 200–250°C) with hydrogen-bond network robustness .

Basic Question: How should researchers design experiments to probe the stability of the benzoyl-amino linkage under acidic/basic conditions?

Methodological Answer:

- pH-Dependent Stability Tests:

- Acidic Conditions: Incubate the compound in 0.1 M HCl (pH 1) at 37°C for 24 hours. Monitor degradation via HPLC .

- Basic Conditions: Use 0.1 M NaOH (pH 13) and track hydrolysis products (e.g., free benzoic acid) using LC-MS .

- Kinetic Modeling: Apply pseudo-first-order kinetics to calculate half-lives (t₁/₂) and activation energies (Eₐ) via Arrhenius plots .

Advanced Question: How can machine learning (ML) models accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer:

- Dataset Curation: Compile structural descriptors (e.g., logP, topological polar surface area) and bioactivity data from public databases (e.g., ChEMBL) .

- Model Training: Use Random Forest or Graph Neural Networks (GNNs) to predict IC₅₀ values. ICReDD’s workflow achieved >80% accuracy in reaction outcome prediction .

- Experimental Validation: Prioritize top candidates (e.g., derivatives with predicted IC₅₀ < 1 µM) for synthesis and testing .

Basic Question: What safety protocols are essential when handling reactive intermediates during synthesis?

Methodological Answer:

- Hazard Assessment: Review SDS for precursors like 2,4,6-trichlorotriazine (corrosive, toxic). Use fume hoods and PPE (gloves, goggles) .

- Waste Management: Neutralize acidic/basic waste with bicarbonate or citric acid before disposal .

- Emergency Procedures: Maintain spill kits with absorbents (e.g., vermiculite) and eyewash stations in the lab .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.